molecular formula C11H14O3 B3055357 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one CAS No. 64142-23-0

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

Cat. No.: B3055357
CAS No.: 64142-23-0
M. Wt: 194.23 g/mol
InChI Key: ATFSJFVUBBVFDB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, is a compound with the molecular formula C11H14O3 . It is also known by other names such as Zingerone, Vanillylacetone, and Gingerone . It is a nontoxic and inexpensive compound with varied pharmacological activities .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one method involves the reaction of 1-(4-hydroxy-3-methoxyphenyl)-3-butanone with sodium borohydride in ethanol at 0°C .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 194.2271 . The IUPAC Standard InChIKey for this compound is OJYLAHXKWMRDGS-UHFFFAOYSA-N .

Scientific Research Applications

Electrocatalytic Hydrogenation

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one has been involved in electrocatalytic hydrogenation studies. Bryan and Grimshaw (1997) explored its hydrogenation at a nickel cathode in aqueous ethanol containing sulfuric acid. This process is applied to similar compounds, emphasizing the versatility of this substance in electrocatalytic hydrogenation (Bryan & Grimshaw, 1997).

Fungal Metabolite Research

Dai et al. (2006) identified this compound as a metabolite from the endophytic fungus Nodulisporium sp. This emphasizes the compound's role in the study of natural products and their biological activities (Dai et al., 2006).

Supported Bimetallic Catalysts in Chemical Synthesis

Morad et al. (2017) discussed the use of this compound in chemical synthesis using supported AuPd nanoalloy catalysts. This highlights its role in innovative chemical synthesis techniques (Morad et al., 2017).

Application in Fragrance Synthesis

Kuznetsov et al. (2015) and Kuznetsov et al. (2014) explored the condensation of this compound for the synthesis of fragrant compounds. This research shows its significance in the fragrance industry and organic synthesis (Kuznetsov et al., 2015), (Kuznetsov et al., 2014).

X-ray Crystallography

The compound's structure has been analyzed through X-ray crystallography, as demonstrated by Shi and Jiang (1999), contributing to our understanding of its molecular configuration (Shi & Jiang, 1999).

Application in Flavor Synthesis

A study by the European Food Safety Authority (2016) included 1-(4-Hydroxy-3-methoxyphenyl)butan-2-one in the evaluation of aromatic ketones for flavoring in animal feed, underscoring its relevance in food and flavor science (Aquilina et al., 2016).

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSJFVUBBVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554766
Record name 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64142-23-0
Record name 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of guaiacol are dissolved in 136.4 g of butyric anhydride, treated with 120 g of zinc chloride, heated for 3 minutes as given in Example 6.a and then worked-up as described there. The crude product obtained after high vacuum distillation is chromatographed with toluene on 600 g of silica gel. After recrystallization from ether/n-hexane there is obtained 4'-hydroxy-3'-methoxy-butyrophenone in the form of colorless crystals of m.p. 40°-41°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
136.4 g
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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